(2-Iodoethyl)dimethylamine hydroiodide

Catalog No.
S2835715
CAS No.
76004-08-5
M.F
C4H11I2N
M. Wt
326.948
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Iodoethyl)dimethylamine hydroiodide

CAS Number

76004-08-5

Product Name

(2-Iodoethyl)dimethylamine hydroiodide

IUPAC Name

2-iodo-N,N-dimethylethanamine;hydroiodide

Molecular Formula

C4H11I2N

Molecular Weight

326.948

InChI

InChI=1S/C4H10IN.HI/c1-6(2)4-3-5;/h3-4H2,1-2H3;1H

InChI Key

GHHBYTOZNIMUBP-UHFFFAOYSA-N

SMILES

CN(C)CCI.I

Solubility

not available

(2-Iodoethyl)dimethylamine hydroiodide is a quaternary ammonium compound characterized by its unique structure, which includes an iodoethyl group attached to a dimethylamino moiety. Its molecular formula is C₄H₁₁I₂N, indicating the presence of two iodine atoms, one nitrogen atom, and a hydroiodide component. This compound is typically encountered as a white crystalline solid and is known for its solubility in water and other polar solvents, making it useful in various chemical applications .

There is no documented information regarding the mechanism of action of (2-Iodoethyl)dimethylamine hydroiodide in biological systems.

  • Skin and eye irritation: Organic iodides can be irritating to the skin and eyes upon contact.
  • Acute toxicity: Depending on the specific structure, quaternary ammonium compounds can have varying degrees of toxicity if ingested or inhaled [].
Typical of amines and quaternary ammonium compounds. Some notable reactions include:

  • Nucleophilic Substitution: The iodo group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles, leading to the formation of new derivatives.
  • Alkylation Reactions: The dimethylamino group can react as a nucleophile in alkylation reactions, allowing for the synthesis of more complex amines .
  • Formation of Salts: Being a quaternary ammonium salt, it can form complexes with various anions, which can modify its solubility and reactivity.

The synthesis of (2-Iodoethyl)dimethylamine hydroiodide typically involves the following steps:

  • Preparation of Iodoethylamine: This can be achieved by reacting dimethylamine with iodoethanol under acidic conditions.
  • Formation of Hydroiodide Salt: The resulting iodoethylamine is then treated with hydroiodic acid to form the hydroiodide salt.
  • Purification: The product may require purification through recrystallization or chromatography to achieve the desired purity level .

(2-Iodoethyl)dimethylamine hydroiodide has several applications across different fields:

  • Chemical Synthesis: It serves as a reagent in organic synthesis for the preparation of other amines and complex organic molecules.
  • Pharmaceutical Development: Its potential cytotoxic properties make it a candidate for further investigation in drug development.
  • Bioconjugation: The compound may be used in bioconjugation processes due to its ability to react with various biomolecules .

Studies on the interactions of (2-Iodoethyl)dimethylamine hydroiodide with biological molecules are still emerging. Initial findings suggest that it can interact with proteins and nucleic acids, potentially affecting their function. Further research is needed to elucidate these interactions and their implications for biological systems and therapeutic applications .

Several compounds share structural similarities with (2-Iodoethyl)dimethylamine hydroiodide. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Dimethylamine HydrochlorideContains two methyl groups attached to nitrogenLacks iodine; primarily used as a building block in organic synthesis .
Ethyl DimethylamineSimilar amine structure but lacks halogen substituentsLess reactive than (2-Iodoethyl)dimethylamine hydroiodide due to absence of iodine .
1-IodobutaneAliphatic halogenated compound without amino functionalityPrimarily used as an alkylating agent; lacks amine properties .
IodoacetamideContains an acetamide group along with iodineUsed mainly in protein labeling; different functional group compared to (2-Iodoethyl)dimethylamine hydroiodide .

The presence of iodine in (2-Iodoethyl)dimethylamine hydroiodide enhances its reactivity compared to other similar compounds, making it particularly valuable in synthetic chemistry and potential biological applications.

Dates

Modify: 2024-04-14

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